N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Overview
Description
“N-(2,6-Dichloro-4-methoxyphenyl)acetamide” is a chemical compound with the CAS Number: 136099-55-3 . It has a molecular weight of 234.08 and a molecular formula of C9H9Cl2NO2 .
Physical And Chemical Properties Analysis
“N-(2,6-Dichloro-4-methoxyphenyl)acetamide” is a solid compound that is soluble in chloroform and methanol . It has a melting point of 179-182°C .Scientific Research Applications
Molecular Structure and Vibrational Analysis
- N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is significant in the treatment of hypertension, acting as an imidazoline receptor agonist. Research includes detailed molecular structure analysis using experimental (FT-IR, FT-Raman, NMR) and theoretical (DFT) techniques, revealing coherence between theoretical and experimental values. The compound's molecular stability, charge distribution, and electronic properties have been explored, suggesting its potential in biological and pharmaceutical applications (Aayisha et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds with similar molecular frameworks, like 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has been studied. Such analyses provide insights into the spatial arrangement and potential interactions of the N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine molecule (Simpson et al., 2012).
Potential Antimicrobial and Antitubercular Applications
- N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine and its derivatives show promising antimicrobial and antitubercular activities. This is supported by the synthesis and characterization of related compounds demonstrating significant activity against various microbial strains, including Mycobacterium tuberculosis (Ranjith et al., 2014).
Applications in Corrosion Inhibition
- Imidazole derivatives, including those structurally similar to N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, have been studied for their potential as corrosion inhibitors. Investigations into the corrosion inhibition efficacy of these compounds on mild steel in acidic solutions reveal their significant potential in this field (Prashanth et al., 2021).
Anticancer Potential
- Imidazole-based compounds, closely related to N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, exhibit anticancer potential. Synthesized derivatives have been evaluated against various cancer cell types, showing effectiveness in inducing apoptosis and cellular senescence (Sharma et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(2,6-dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O/c1-16-6-4-7(11)9(8(12)5-6)15-10-13-2-3-14-10/h4-5H,2-3H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLQUNJKRARBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496795 | |
Record name | N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
CAS RN |
65936-24-5 | |
Record name | N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.